molecular formula C15H16N2O2 B14676809 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide CAS No. 33369-51-6

2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B14676809
CAS No.: 33369-51-6
M. Wt: 256.30 g/mol
InChI Key: HFSPORPSCFUVRI-UHFFFAOYSA-N
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Description

2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is an organic compound with the molecular formula C15H15NO2. This compound is characterized by a pyrrole ring substituted with a methyl group and a 4-methylbenzoyl group, along with an acetamide group. It is a derivative of pyrrole and is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves the acylation of a pyrrole derivative. One common method involves the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-Methyl-5-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acetamide
  • **1-Methyl-5-(4-fluorobenzoyl)-1H-pyrrol-2-yl]acetamide
  • **1-Methyl-5-(4-bromobenzoyl)-1H-pyrrol-2-yl]acetamide

Uniqueness

2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

CAS No.

33369-51-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C15H16N2O2/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(17(13)2)9-14(16)18/h3-8H,9H2,1-2H3,(H2,16,18)

InChI Key

HFSPORPSCFUVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)N

Origin of Product

United States

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